molecular formula C12H10N2O2 B1518546 4-(2-Hydroxyethoxy)quinoline-3-carbonitrile CAS No. 1156318-36-3

4-(2-Hydroxyethoxy)quinoline-3-carbonitrile

Cat. No. B1518546
M. Wt: 214.22 g/mol
InChI Key: CUHFFSVADJYGSK-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethoxy)quinoline-3-carbonitrile (HEQC) is a heterocyclic organic compound that has been widely studied in recent years due to its unique properties and potential applications in various scientific fields. HEQC has been found to have a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Additionally, it has been proposed as a potential therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and cardiovascular disease.

Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives, including compounds similar to 4-(2-Hydroxyethoxy)quinoline-3-carbonitrile, have been studied for their corrosion mitigation effects on metals. Notably, certain quinoline compounds have demonstrated high inhibition efficiencies, protecting metals like mild steel in acidic media. Electrochemical measurements, surface analysis techniques such as SEM, AFM, and XPS, and adsorption studies support these findings. The inhibition is attributed to the adsorption of inhibitor molecules on the metal surface, forming a protective layer and reducing corrosion (Singh, Srivastava, & Quraishi, 2016).

Computational Studies on Corrosion Inhibition

Further supporting the corrosion inhibition properties, computational studies have evaluated the adsorption and inhibition characteristics of quinoline derivatives on iron surfaces. Quantum chemical calculations and molecular dynamics simulation approaches have been employed to understand the relationship between corrosion inhibition and molecular properties, confirming the experimental results and offering insights into the inhibition mechanisms at a molecular level (Erdoğan, Safi, Kaya, Işın, Guo, & Kaya, 2017).

Free Radical Reactions in Polymer Films

Quinoline derivatives have also been investigated in the context of polymer chemistry. For example, the study of free radical reactions in poly(methyl methacrylate) films utilized a prefluorescent quinoline derivative to monitor free radical processes. This research contributes to our understanding of polymer degradation and stability, which is crucial for various applications in materials science (Aspée, García, Maretti, Sastre, & Scaiano, 2003).

Structural and Optical Properties of Thin Films

The structural and optical properties of quinoline derivative thin films have been a subject of research, revealing insights into their polycrystalline nature, nanocrystallite formation, and optical behavior. These studies are important for the development and optimization of materials used in optoelectronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Photovoltaic and Photodiode Applications

Quinoline derivatives have been investigated for their photovoltaic properties and potential applications in photodiode fabrication. Studies focusing on the electrical properties, photoconductivity sensitivity, and diode parameters of these materials contribute to the development of advanced photovoltaic devices and optoelectronic technology (Zeyada, El-Nahass, & El-Shabaan, 2016).

properties

IUPAC Name

4-(2-hydroxyethoxy)quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-7-9-8-14-11-4-2-1-3-10(11)12(9)16-6-5-15/h1-4,8,15H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHFFSVADJYGSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)C#N)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Hydroxyethoxy)quinoline-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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